molecular formula C9H9NO3 B2759146 2-(3-Methylanilino)-2-oxoacetic acid CAS No. 17738-78-2

2-(3-Methylanilino)-2-oxoacetic acid

Cat. No. B2759146
CAS RN: 17738-78-2
M. Wt: 179.175
InChI Key: HYFAJKPUCQPCAZ-UHFFFAOYSA-N
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Description

“2-(3-Methylanilino)-2-oxoacetic acid” is a compound that contains an aniline group (a benzene ring attached to an amino group) and a carboxylic acid group. The “3-Methylanilino” part suggests a benzene ring with an amino group at one position and a methyl group at the third position . The “2-oxoacetic acid” part suggests a carboxylic acid with a carbonyl group at the second carbon .


Synthesis Analysis

The synthesis of such a compound might involve the reaction of an appropriate aniline with a compound that can introduce the 2-oxoacetic acid group . Anilines can be synthesized through various methods such as reduction of nitroarenes .


Molecular Structure Analysis

The molecular structure would likely feature a benzene ring (from the aniline part) and a carboxylic acid group. The presence of the carbonyl and the carboxylic acid group would result in regions of polarity in the molecule .


Chemical Reactions Analysis

Anilines are known to undergo reactions such as acylation, alkylation, and diazotization . The carboxylic acid group can participate in reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the molecule. For example, the presence of the polar carboxylic acid group could result in the compound being soluble in polar solvents .

Scientific Research Applications

Structural Characterization and Biological Activities

2-Amino-2-oxoacetic acid and related compounds have been characterized for their potential in medicinal chemistry. Structural studies using techniques like X-ray powder diffraction, FT-IR, NMR, and thermal analysis have been crucial. These compounds exhibit significant anticancer activity against nasopharyngeal carcinoma cells and potential as antidiabetic agents, acting as inhibitors to metabolic pathways in tumor cells. Their role as building blocks in supramolecular architectures also highlights their importance in drug design and development (Delgado et al., 2019).

Synthesis of Novel Compounds

The N-methylanilino group in 2-(N-methylanilino)-3-formylchromones facilitates the synthesis of a variety of novel 2-substituted-3-formylchromone derivatives and hetero-annelated chromones. This showcases the compound's utility in creating new chemical entities, potentially leading to new drug candidates or materials with unique properties (Singh et al., 2002).

Chemical Structure and Reactivity Studies

Studies on compounds like methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate reveal insights into their molecular structure, reactivity, and potential biological activities. Such investigations contribute to understanding the chemical behavior of oxoacetic acid derivatives and their applications in developing novel therapeutic agents (Ahmed et al., 2016).

Catalysis and Synthetic Methodologies

Research on catalysis and synthetic methodologies involving 2-oxoacetic acid derivatives provides new routes for the synthesis of complex molecules. These advancements can lead to more efficient and sustainable chemical syntheses, which are crucial for drug discovery and material science (Feng et al., 2011).

Environmental and Agricultural Applications

The degradation of herbicides like 2-Methyl-4-chlorophenoxyacetic acid in soil and its interaction with earthworms demonstrate the environmental relevance of 2-oxoacetic acid derivatives. Understanding the microbial degradation pathways and the role of fauna in these processes can inform safer agricultural practices and environmental remediation efforts (Liu et al., 2011).

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, if used as a drug, it would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could be conducted to explore its efficacy and safety .

properties

IUPAC Name

2-(3-methylanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-2-4-7(5-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAJKPUCQPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methylphenyl)carbamoyl]formic acid

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